4-((3,3-Difluoropiperidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3,3-Difluoropiperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that features a piperidine ring substituted with difluoromethyl groups and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)benzonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides.
Attachment of the Benzonitrile Moiety: The benzonitrile group is attached via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((3,3-Difluoropiperidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-((3,3-Difluoropiperidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-((3,3-Difluoropiperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The difluoromethyl groups and the sulfonyl moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)benzonitrile: Lacks the difluoromethyl groups, which may affect its biological activity and chemical properties.
4-(Methylsulfonyl)benzonitrile: Contains a methylsulfonyl group instead of the piperidine ring, leading to different reactivity and applications.
Uniqueness
4-((3,3-Difluoropiperidin-1-yl)sulfonyl)benzonitrile is unique due to the presence of both the difluoromethyl groups and the piperidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2S/c13-12(14)6-1-7-16(9-12)19(17,18)11-4-2-10(8-15)3-5-11/h2-5H,1,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRJPKMSVJCLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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